molecular formula C14H12N4S2 B5544911 5-(2-METHYLPHENYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(2-METHYLPHENYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5544911
M. Wt: 300.4 g/mol
InChI Key: PFGMMYCRIYACFO-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-METHYLPHENYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that contains a triazole ring, a thiol group, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-METHYLPHENYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the reaction of 2-methylphenylhydrazine with thiophene-2-carbaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds to yield the desired triazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-METHYLPHENYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The aromatic nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(2-METHYLPHENYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-METHYLPHENYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic rings and triazole moiety can interact with nucleic acids and other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-METHYLPHENYL)-4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL
  • 5-(2-CHLOROPHENYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

5-(2-METHYLPHENYL)-4-((2-THIENYLMETHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of both a thiol group and a thienylmethyleneamino substituent, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

3-(2-methylphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S2/c1-10-5-2-3-7-12(10)13-16-17-14(19)18(13)15-9-11-6-4-8-20-11/h2-9H,1H3,(H,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGMMYCRIYACFO-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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